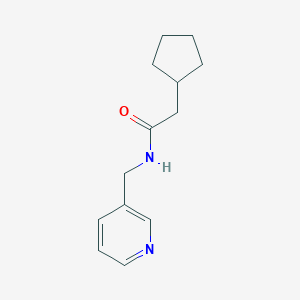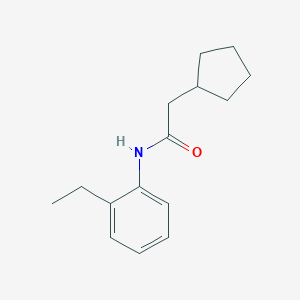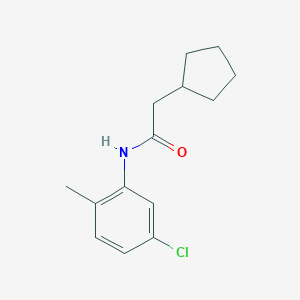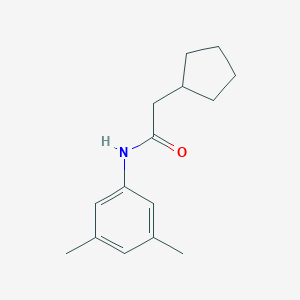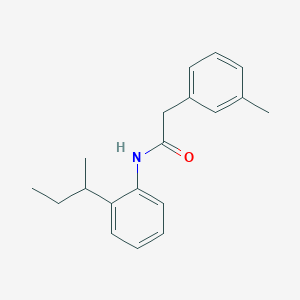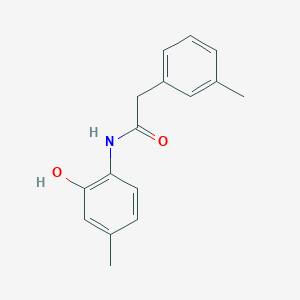
N-(2-benzoyl-4-chlorophenyl)-2-ethoxy-1-naphthamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-benzoyl-4-chlorophenyl)-2-ethoxy-1-naphthamide (BCPN) is a synthetic compound with potential therapeutic applications in cancer treatment. BCPN belongs to the class of naphthamides, which are known for their anti-tumor properties.
Wirkmechanismus
The mechanism of action of N-(2-benzoyl-4-chlorophenyl)-2-ethoxy-1-naphthamide involves the inhibition of tubulin polymerization, which is essential for cell division. This compound binds to the colchicine-binding site on tubulin, which prevents the formation of microtubules. This leads to the disruption of the cytoskeleton and cell cycle arrest in the G2/M phase.
Biochemical and Physiological Effects:
This compound has been shown to have low toxicity in normal cells, making it a promising candidate for cancer treatment. This compound has also been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is essential for tumor growth and metastasis.
Vorteile Und Einschränkungen Für Laborexperimente
N-(2-benzoyl-4-chlorophenyl)-2-ethoxy-1-naphthamide has several advantages for lab experiments, including its low toxicity in normal cells and its ability to inhibit tubulin polymerization. However, this compound has limitations, including its poor solubility in aqueous solutions, which can affect its bioavailability.
Zukünftige Richtungen
For N-(2-benzoyl-4-chlorophenyl)-2-ethoxy-1-naphthamide research include the development of more efficient synthesis methods, the investigation of its potential in combination therapy with other cancer drugs, and the exploration of its potential in other diseases, such as Alzheimer's disease.
Synthesemethoden
N-(2-benzoyl-4-chlorophenyl)-2-ethoxy-1-naphthamide can be synthesized using a multi-step process that involves the reaction of 2-ethoxy-1-naphthoic acid with thionyl chloride to give 2-chloro-1-naphthoic acid. The latter is then reacted with 2-benzoyl-4-chloroaniline in the presence of triethylamine to give this compound.
Wissenschaftliche Forschungsanwendungen
N-(2-benzoyl-4-chlorophenyl)-2-ethoxy-1-naphthamide has been extensively studied for its potential in cancer treatment. In vitro studies have shown that this compound inhibits the growth of various cancer cell lines, including breast, lung, and colon cancer cells. This compound has also been shown to induce apoptosis (programmed cell death) in cancer cells.
Eigenschaften
Molekularformel |
C26H20ClNO3 |
|---|---|
Molekulargewicht |
429.9 g/mol |
IUPAC-Name |
N-(2-benzoyl-4-chlorophenyl)-2-ethoxynaphthalene-1-carboxamide |
InChI |
InChI=1S/C26H20ClNO3/c1-2-31-23-15-12-17-8-6-7-11-20(17)24(23)26(30)28-22-14-13-19(27)16-21(22)25(29)18-9-4-3-5-10-18/h3-16H,2H2,1H3,(H,28,30) |
InChI-Schlüssel |
HIECBBCKCDLIKI-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C2=CC=CC=C2C=C1)C(=O)NC3=C(C=C(C=C3)Cl)C(=O)C4=CC=CC=C4 |
Kanonische SMILES |
CCOC1=C(C2=CC=CC=C2C=C1)C(=O)NC3=C(C=C(C=C3)Cl)C(=O)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-(6-methylbenzo[d]thiazol-2-yl)-2-(m-tolyl)acetamide](/img/structure/B308694.png)



